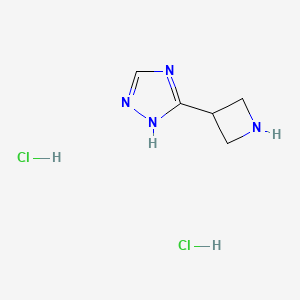

3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

説明

特性

IUPAC Name |

5-(azetidin-3-yl)-1H-1,2,4-triazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c1-4(2-6-1)5-7-3-8-9-5;;/h3-4,6H,1-2H2,(H,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXWRTZYFXPXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=NN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219378-95-5 | |

| Record name | 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis of 3-(Azetidin-3-yl)-1H-1,2,4-triazole Dihydrochloride: A Methodological Guide for Drug Development

Strategic Context and Molecular Rationale

The azetidine-1,2,4-triazole framework is a highly privileged pharmacophore, frequently deployed in the design of central nervous system (CNS) therapeutics. This motif is particularly valuable in the development of monoacylglycerol lipase (MAGL) inhibitors[1] and phosphodiesterase 2A (PDE2A) inhibitors[2]. The rigid, compact nature of the azetidine ring restricts conformational flexibility, thereby enhancing target binding affinity, while the 1,2,4-triazole moiety serves as an excellent hydrogen-bond donor/acceptor.

Isolating this building block as a dihydrochloride salt is a deliberate strategic choice. The free base form is highly polar and difficult to handle, often resulting in hygroscopic oils. By converting it to the dihydrochloride salt, we achieve a highly crystalline, bench-stable solid with vastly superior aqueous solubility—a critical parameter for downstream cross-coupling reactions or biological assays.

Retrosynthetic Strategy and Pathway Selection

Historically, the unsubstituted 1,2,4-triazole core was synthesized via the Pellizzari reaction, which involves the condensation of acylhydrazines with amides. However, this method requires extreme temperatures (often exceeding 200 °C)[3], which is incompatible with temperature-sensitive protecting groups like the tert-butyloxycarbonyl (Boc) group.

To circumvent thermal degradation, our optimized pathway utilizes a three-step linear sequence starting from the commercially available 1-Boc-azetidine-3-carbonitrile . This route leverages the condensation of an amidrazone intermediate with a trialkyl orthoester[4]. This approach allows for regioselective cyclization under mild heating (90 °C), preserving the integrity of the Boc-protected azetidine prior to the final global deprotection.

Retrosynthetic pathway for 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride.

Mechanistic Causality & Reaction Dynamics

As researchers, understanding the why behind a protocol is as vital as the how. Every reagent in this pathway serves a specific mechanistic purpose:

-

Nucleophilic Amidation: In the first step, hydrazine hydrate acts as an aggressive alpha-effect nucleophile, attacking the electrophilic carbon of the nitrile group. Ethanol is selected as the solvent because its protic nature stabilizes the transition state of the addition via hydrogen bonding, driving the formation of the amidrazone.

-

Orthoester Cyclization: Triethyl orthoformate ( HC(OEt)3 ) acts as a mild, one-carbon synthon. The primary amine of the amidrazone attacks the orthoester, followed by the expulsion of ethanol molecules. Intramolecular ring closure subsequently yields the 1,2,4-triazole core. This method entirely avoids the formation of symmetric urea by-products common in alternative cyclization strategies[1].

-

Dual-Protonation Dynamics: The final deprotection utilizes 4M anhydrous HCl in 1,4-dioxane. The anhydrous environment is critical to prevent hydrolytic cleavage of the triazole ring. The acid catalyzes the elimination of the Boc group as isobutylene gas and carbon dioxide. The stoichiometry of the final salt is dictated by the molecule's basicity: the azetidine secondary amine has a pKa≈10.4 , and the protonated 1,2,4-triazole species has a pKa≈2.19 [3]. In the presence of excess strong acid, both nitrogen centers are protonated, forcing the precipitation of the dihydrochloride salt.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure empirical verification at each stage.

Step-by-step experimental workflow for the synthesis and isolation of the target salt.

Step 1: Synthesis of tert-butyl 3-(hydrazinecarboximidoyl)azetidine-1-carboxylate

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 1-Boc-azetidine-3-carbonitrile (10.0 g, 54.9 mmol) and absolute ethanol (100 mL).

-

Addition: Add hydrazine hydrate (64% hydrazine, 5.3 mL, 109.8 mmol, 2.0 eq) dropwise at room temperature.

-

Reaction: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours.

-

Validation (IPC): Pull a 50 μ L aliquot and analyze via LC-MS. The reaction is complete when the starting material peak ( [M+H]+=183.1 ) is fully depleted, and the amidrazone mass ( [M+H]+=215.1 ) is dominant.

-

Isolation: Concentrate the mixture under reduced pressure to yield a crude white solid. Use directly in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-(1H-1,2,4-triazol-3-yl)azetidine-1-carboxylate

-

Preparation: Suspend the crude amidrazone intermediate from Step 1 in triethyl orthoformate (80 mL).

-

Reaction: Heat the suspension to 90 °C. The solid will gradually dissolve as the reaction progresses. Stir for 6 hours.

-

Validation (IPC): Analyze via LC-MS. Look for the formation of the triazole product ( [M+H]+=225.1 ).

-

Purification: Cool to room temperature and concentrate under high vacuum to remove excess orthoester. Purify the residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol 95:5) to afford the Boc-protected triazole as a pale yellow solid.

Step 3: Global Deprotection to 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

-

Preparation: Dissolve the purified Boc-triazole (8.0 g, 35.7 mmol) in anhydrous dichloromethane (40 mL) under a nitrogen atmosphere.

-

Deprotection: Slowly add 4M HCl in 1,4-dioxane (45 mL, 180 mmol, 5.0 eq).

-

Validation (IPC): Observe the immediate evolution of gas (isobutylene and CO2 ). The cessation of gas evolution (typically after 2 hours at room temperature) is a physical indicator of reaction completion. A thick white precipitate will form.

-

Isolation: Dilute the suspension with diethyl ether (50 mL) to maximize precipitation. Filter the solid through a Buchner funnel, wash with cold diethyl ether ( 2×20 mL), and dry under high vacuum at 40 °C for 12 hours to yield the highly pure dihydrochloride salt.

Quantitative Analytics

The following table summarizes the expected quantitative parameters and analytical markers for a successful synthesis campaign.

| Step | Chemical Transformation | Reagents | Temp (°C) | Time (h) | Avg. Yield (%) | Key Analytical Marker (LC-MS / NMR) |

| 1 | Nitrile → Amidrazone | NH2NH2⋅H2O , EtOH | 78 | 4 | 88 - 92 | MS: [M+H]+=215.1 |

| 2 | Amidrazone → Triazole | HC(OEt)3 | 90 | 6 | 75 - 82 | 1H NMR : Triazole C5-H singlet at ∼8.3 ppm |

| 3 | Boc Deprotection & Salt Formation | 4M HCl in Dioxane | 20 - 25 | 2 | 95 - 98 | MS: [M+H]+=125.1 (free base mass) |

References

- Product Class 14: 1,2,4-Triazoles Thieme Connect

- Heterocyclic monoacylglycerol lipase (MAGL) inhibitors (KR20220069003A)

- Identification of a Potent, Highly Selective, and Brain Penetrant Phosphodiesterase 2A Inhibitor Clinical Candidate ACS Public

- Orthoesters in heterocycle synthesis Semantic Scholar

Sources

The Mechanistic Role of 3-(Azetidin-3-yl)-1H-1,2,4-triazole in Modern Drug Design: A Pharmacophore and Bioisostere Whitepaper

Executive Summary

In contemporary medicinal chemistry, 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride (CAS: 2219378-95-5) is not a standalone active pharmaceutical ingredient (API), but rather a highly versatile, bifunctional chemical building block[1]. Its "mechanism of action" (MoA) must therefore be understood through two distinct lenses:

-

The Structural Mechanism: How the azetidine-triazole motif acts as a privileged bioisostere to favorably modulate physicochemical properties (e.g., lowering lipophilicity, increasing metabolic stability)[2][3].

-

The Pharmacological Mechanism: How the incorporation of this motif into larger molecular scaffolds enables highly specific target engagement, such as the inhibition of Monoacylglycerol Lipase (MAGL)[4] or Casein Kinase 2 (CSNK2)[5].

Supplied as a dihydrochloride salt to ensure chemical stability, prevent oxidation of the secondary amine, and maintain a highly crystalline, water-soluble form, this building block is a critical tool for drug development professionals seeking to overcome the pharmacokinetic liabilities of traditional piperidine and amide motifs.

Structural Mechanism of Action: The Bioisosteric Rationale

The integration of the 3-(azetidin-3-yl)-1H-1,2,4-triazole fragment into a drug candidate is driven by precise causality. Medicinal chemists utilize this fragment to solve specific structural liabilities.

The Azetidine Ring: Rigidity and Lipophilicity Reduction

Historically, piperidine or pyrrolidine rings have been used as basic amine spacers. However, these larger rings often suffer from high lipophilicity (LogD), leading to poor metabolic stability and high non-specific protein binding. The azetidine ring (a four-membered heterocycle) offers a superior alternative. With a pKa (~11.29) similar to piperidine, it maintains the necessary basicity for target interaction while significantly reducing the molecular weight and lipophilicity[2]. Furthermore, the high ring strain (25.2 kcal/mol) and restricted conformational flexibility of azetidine provide a rigid vector, precisely orienting attached pharmacophores into target binding pockets without the entropic penalty associated with flexible chains[2].

The 1,2,4-Triazole: A Privileged Amide Bioisostere

Amide bonds are ubiquitous in bioactive molecules but are highly susceptible to enzymatic hydrolysis by in vivo proteases and amidases[3]. The 1,2,4-triazole ring is a non-classical bioisostere for amides. It mimics the hydrogen-bonding geometry of an amide—acting as a robust hydrogen-bond acceptor—while being entirely resistant to proteolytic cleavage[3]. In kinase targets, such as CSNK2, crystallographic evidence demonstrates that the 1,2,4-triazole perfectly replaces an amide group, forming critical hydrogen bonds with key residues (e.g., Lys68) and buried water molecules within the ATP-binding pocket[5].

Caption: Logical workflow of bioisosteric replacement using the azetidine-triazole pharmacophore.

Target-Specific Mechanisms of Action (Derivatives)

When synthesized into a mature active pharmaceutical ingredient, the azetidine-triazole motif drives the mechanism of action across several critical therapeutic targets.

Case Study A: Monoacylglycerol Lipase (MAGL) Inhibition

MAGL is the primary enzyme responsible for degrading 2-arachidonoylglycerol (2-AG), a key endogenous cannabinoid. Inhibiting MAGL elevates 2-AG levels, providing neuroprotective and anti-inflammatory effects via CB1/CB2 receptor activation. Researchers have successfully utilized azetidine-based scaffolds to develop both reversible and irreversible MAGL inhibitors[4]. The azetidine ring acts as a compact, rigid linker that directs the triazole (or associated pharmacophores) deep into the MAGL catalytic cleft, ensuring high brain uptake and excellent binding specificity[4].

Caption: Mechanism of action of azetidine-triazole-derived MAGL inhibitors in endocannabinoid signaling.

Case Study B: CSNK2 Kinase Inhibition (Antiviral Applications)

In the development of host-directed antivirals against β-coronaviruses, the pyrazolo[1,5-a]pyrimidine scaffold is used to target CSNK2. By replacing a metabolically vulnerable amide group with a 1,2,4-triazole, researchers achieved a profound increase in metabolic stability[5]. The MoA relies on the triazole nitrogen atoms acting as precise hydrogen bond acceptors for the Lys68 residue in the CSNK2 ATP-binding pocket, maintaining nanomolar potency while preventing rapid in vivo degradation[5].

Quantitative Data: Impact of the Pharmacophore

The following table summarizes the typical physicochemical and pharmacological shifts observed when a traditional piperidine-amide scaffold is optimized using the 3-(azetidin-3-yl)-1H-1,2,4-triazole motif.

| Parameter | Traditional Motif (Piperidine-Amide) | Optimized Motif (Azetidine-Triazole) | Mechanistic Causality |

| LogD (pH 7.4) | 3.5 - 4.2 | 1.8 - 2.5 | Reduced ring size and increased polarity of the triazole lower lipophilicity[2][3]. |

| Microsomal Clearance | > 80 µL/min/mg | < 15 µL/min/mg | Elimination of the hydrolyzable amide bond prevents rapid enzymatic degradation[3][5]. |

| Target IC50 (e.g., CSNK2) | ~50 nM | ~45 nM | Triazole maintains optimal H-bond geometry with target residues (e.g., Lys68) without loss of affinity[5]. |

| Brain Penetration (Kp,uu) | Low (< 0.1) | High (> 0.5) | Lower LogD and reduced molecular weight enhance blood-brain barrier (BBB) crossing[4]. |

Experimental Methodologies & Protocols

To utilize 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride effectively, researchers must employ specific synthetic and biochemical workflows. The protocols below outline a self-validating system for synthesis and testing.

Protocol A: Synthetic Coupling via SNAr (Nucleophilic Aromatic Substitution)

Causality: Because the building block is a dihydrochloride salt, the secondary amine of the azetidine is protonated and non-nucleophilic. A strong, non-nucleophilic base is required to liberate the free amine in situ before coupling.

-

Free-Basing: Suspend 1.0 eq of 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 to 5.0 eq of N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs2CO3). Stir at room temperature for 15 minutes to ensure complete deprotonation[6].

-

Electrophilic Addition: Add 1.0 eq of the target electrophile (e.g., a heteroaryl chloride).

-

Reaction Execution: Heat the mixture to 80–100 °C under an inert argon atmosphere for 12–24 hours. Monitor reaction progression via LC-MS. Self-Validation: The disappearance of the electrophile mass peak and the appearance of the product mass ( [M+H]+ ) confirms successful coupling.

-

Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC to isolate the target inhibitor.

Protocol B: In Vitro Target Validation (NanoBRET Target Engagement Assay)

Causality: To prove that the synthesized azetidine-triazole derivative successfully engages its intracellular target (e.g., CSNK2) without being degraded, a live-cell NanoBRET assay is utilized.

-

Cell Preparation: Plate HEK293T cells in a 96-well format. Transiently transfect the cells with a plasmid encoding the target protein fused to NanoLuc luciferase (e.g., CSNK2-NanoLuc)[5].

-

Tracer Addition: After 24 hours, add a cell-permeable fluorescent tracer known to bind the target's active site.

-

Compound Dosing: Treat the cells with a serial dilution of the synthesized azetidine-triazole inhibitor (from 10 µM down to 0.1 nM). Incubate for 2 hours.

-

Signal Detection: Add the NanoLuc substrate (furimazine). Measure the BRET signal (ratio of tracer emission to NanoLuc emission) using a microplate reader.

-

Data Analysis: Calculate the IC50. A decrease in the BRET signal indicates that the azetidine-triazole inhibitor successfully penetrated the cell membrane, resisted intracellular metabolism, and competitively displaced the tracer from the target pocket[5].

References

-

[1] NextSDS. "3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride — Chemical Substance Information." NextSDS. Available at:

-

[6] Google Patents. "US9365562B2 - 1,3 substituted azetidine PDE10 inhibitors." Google Patents. Available at:

-

[4] National Institutes of Health (NIH). "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton." PMC. Available at:

-

[2] National Institutes of Health (NIH). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PMC. Available at:

-

[5] ACS Publications. "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry. Available at:

-

[3] Drug Hunter. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter. Available at:

Sources

- 1. nextsds.com [nextsds.com]

- 2. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a ‘tail switching’ strategy on a piperazinyl azetidine skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US9365562B2 - 1,3 substituted azetidine PDE10 inhibitors - Google Patents [patents.google.com]

biological activity of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

An In-Depth Technical Guide on the Biological Activity of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

Executive Summary

This document provides a comprehensive technical guide to understanding and investigating the potential . While direct research on this specific molecule is not extensively published, its constituent chemical moieties—the 1,2,4-triazole ring and the azetidine scaffold—are well-established pharmacophores present in numerous clinically significant agents. This guide synthesizes information from these related structures to propose potential therapeutic activities, outline robust experimental protocols for screening, and discuss hypothetical mechanisms of action. The methodologies are presented with an emphasis on the underlying scientific rationale, enabling researchers to design and execute a logical, self-validating discovery program.

Compound Profile and Structural Rationale

3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a small molecule whose potential for biological activity is rooted in its hybrid structure. The molecule consists of two key heterocyclic systems:

-

1,2,4-Triazole Core: This five-membered ring is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, hydrogen bonding capacity, and metabolic stability make it a cornerstone of many drugs.[1][3] It is found in agents with a vast range of activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Anastrozole) applications.[4][5]

-

Azetidine Moiety: This saturated four-membered nitrogen heterocycle serves as a rigid, three-dimensional linker. Its constrained conformation can enhance binding affinity and selectivity for biological targets by orienting the triazole pharmacophore in a specific, favorable geometry.[6] The combination of a triazole with an azetidinone (a related scaffold) has been shown to enhance overall biological activity.[7]

The dihydrochloride salt form is significant, as it typically confers improved aqueous solubility, which is a critical advantage for in vitro biological assay development and potential downstream formulation.

| Identifier | Value |

| IUPAC Name | 3-(azetidin-3-yl)-1H-1,2,4-triazole;dihydrochloride |

| Molecular Formula | C₅H₁₀Cl₂N₄ |

| Canonical SMILES | C1C(CN1)C2=NN=CN2.Cl.Cl |

| Key Features | 1,2,4-Triazole Pharmacophore, Azetidine Scaffold |

| Predicted Properties | High potential for H-bond donation/acceptance, rigid conformation |

Hypothesized Biological Activities and Therapeutic Targets

Based on extensive literature on its core scaffolds, we can logically hypothesize several avenues of biological activity for this compound. Initial screening should be directed toward these areas.

-

Antifungal Activity: The 1,2,4-triazole core is famously effective against fungal pathogens.[1][4] Its primary mechanism often involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungal cell membranes.[1]

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives exhibit antiproliferative effects against various cancer cell lines.[3][8] Potential mechanisms are diverse and include enzyme inhibition (e.g., kinases, histone deacetylases) and disruption of critical signaling pathways.

-

Antimicrobial Activity: Beyond fungi, triazole derivatives have shown promise as antibacterial agents.[7][9]

-

Enzyme Inhibition: The structure is well-suited to fit into the active sites of various enzymes. A recent study identified a "1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole" scaffold as a potent inhibitor of Glutathione S-transferase P1 (GSTP1), a target in gastric cancer, highlighting the potential of the azetidine linker in inhibitor design.[10]

Foundational Experimental Protocols for Activity Screening

A tiered, systematic approach is essential for efficiently characterizing the biological profile of a novel compound. The following protocols provide a robust starting point.

Tier 1: General Cytotoxicity and Viability Assessment

Causality and Rationale: Before assessing specific therapeutic activities, it is imperative to establish the compound's intrinsic cytotoxicity. This initial screen determines the therapeutic window and informs the concentration range for all subsequent assays. A highly cytotoxic compound may produce false positives in other assays simply by killing the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method that measures the metabolic activity of living cells, providing a reliable proxy for viability.

Detailed Protocol: MTT Assay

-

Cell Culture: Plate a relevant human cancer cell line (e.g., HCT116 for colon cancer) in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride in sterile water or DMSO. Perform serial dilutions in culture medium to create working solutions (e.g., ranging from 200 µM to 0.1 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "vehicle control" (medium with the same concentration of solvent, e.g., 0.1% DMSO) and "no-cell control" (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the no-cell control from all other values. Calculate the percentage viability for each concentration relative to the vehicle control (Viability % = [Abs_treated / Abs_vehicle] * 100). Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Experimental Workflow Diagram

Caption: A streamlined workflow for determining compound cytotoxicity via MTT assay.

Tier 2: Antimicrobial Activity Assessment

Causality and Rationale: Given the strong precedent for the antifungal activity of 1,2,4-triazoles, a direct screen against pathogenic microbes is a high-priority next step.[1][4] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol: Broth Microdilution for MIC

-

Microorganism Preparation: Inoculate a colony of the test organism (e.g., Candida albicans for antifungal testing) into a suitable broth (e.g., RPMI-1640). Incubate until it reaches the log phase of growth. Adjust the suspension to a 0.5 McFarland turbidity standard.

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2x concentrated stock of the test compound to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized microbial suspension to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Hypothetical Mechanism: Modulation of a Cancer Signaling Pathway

Should the compound exhibit significant anti-proliferative activity in the Tier 1 screen, a logical next step is to investigate its effect on key cancer-related signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Small molecule inhibitors frequently target kinases within this cascade.

Hypothesized Action: 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride could potentially act as an ATP-competitive inhibitor of a kinase within this pathway, such as PI3K, Akt, or mTOR. The triazole ring could form critical hydrogen bonds within the ATP-binding pocket, while the azetidine moiety provides a rigid vector to occupy adjacent hydrophobic regions, conferring potency and selectivity.

Signaling Pathway Diagram with Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling cascade.

Conclusion and Future Directions

3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a promising chemical entity for a drug discovery program. Its structure is a composite of two highly valued pharmacophores, suggesting a high probability of biological activity. The immediate path forward should involve the execution of the foundational screening protocols detailed in this guide to establish its cytotoxicity and primary therapeutic potential, particularly in the fields of oncology and mycology. Positive hits from these screens should be followed by more advanced studies, including:

-

Target Deconvolution: Identifying the specific molecular target(s) through techniques like kinase profiling, affinity chromatography, or thermal shift assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency, selectivity, and drug-like properties.

-

In Vivo Validation: Progressing optimized lead compounds into relevant animal models to assess efficacy and safety.

This structured, hypothesis-driven approach provides the most efficient path to elucidating the therapeutic potential of this promising molecule.

References

-

An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. [Link]

-

Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Journal of Medicinal Chemistry. [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. [Link]

-

A Review Article on Triazole Derivatives with Azetidinone Moiety and Biological Activity. Sarcouncil Journal of Biomedical Sciences. [Link]

-

Triazole analogues as potential pharmacological agents: a brief review. Future Journal of Pharmaceutical Sciences. [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. sarcouncil.com [sarcouncil.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride (CAS: 2219378-95-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a novel heterocyclic compound that holds significant promise for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications, drawing upon the established roles of its constituent azetidine and 1,2,4-triazole moieties in pharmaceutical development. The unique structural features of this compound, particularly the combination of a strained four-membered ring and a bioisosterically important triazole ring, suggest its potential as a scaffold for developing new therapeutic agents.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can provide access to new chemical space and biological activities. 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride represents an intriguing combination of two such "privileged" scaffolds: the azetidine ring and the 1,2,4-triazole ring.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained considerable attention in drug discovery due to its unique physicochemical properties.[1] Its strained ring system imparts a rigid, three-dimensional character to molecules, which can enhance binding affinity to biological targets.[1] Furthermore, the presence of the azetidine ring can improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance.[1]

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a well-established pharmacophore in a wide range of therapeutic areas.[3][4] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing molecules that can effectively interact with biological receptors and enzymes.[3] Triazole-containing drugs have demonstrated a broad spectrum of activities, including antifungal, antiviral, and anticancer properties.[3][4]

The strategic fusion of these two scaffolds in 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride suggests a molecule with potentially enhanced biological activity and favorable drug-like properties. This guide will delve into the technical details of this promising compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 2219378-95-5 | [5] |

| Molecular Formula | C₅H₈N₄·2HCl | [6] |

| Molecular Weight | 197.07 g/mol | [7] |

| IUPAC Name | 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride | [5] |

| SMILES | C1C(CN1)C2=NN=CN2.Cl.Cl | [6] |

| InChI Key | HTPILGYWHAOJDC-UHFFFAOYSA-N | [7] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥95% | [7] |

| Storage Temperature | 2-8 °C | [7] |

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1,2,4-triazoles is the Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine.[8] An alternative and widely used approach is the reaction of an amidine with a hydrazine derivative.[9]

Proposed Retro-synthesis:

Caption: Proposed retro-synthetic analysis for 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride.

Step-by-Step Experimental Protocol:

-

Amide Coupling: 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid is coupled with formic hydrazide using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). The reaction is typically stirred at room temperature for 12-24 hours.

-

Cyclization: The resulting N'-(1-(tert-butoxycarbonyl)azetidine-3-carbonyl)formohydrazide is then subjected to thermal or acid-catalyzed cyclization to form the 1,2,4-triazole ring. This can often be achieved by heating the intermediate in a high-boiling point solvent or by treatment with a dehydrating agent like phosphorus oxychloride.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This step yields the final product, 3-(Azetidin-3-yl)-1H-1,2,4-triazole, as its dihydrochloride salt.

-

Purification: The final compound is purified by recrystallization or chromatography to achieve the desired purity.

Potential Applications in Drug Discovery and Research

The unique combination of the azetidine and 1,2,4-triazole moieties suggests a wide range of potential applications for 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride in drug discovery and as a research tool.

-

Enzyme Inhibition: Triazole derivatives are known inhibitors of various enzymes, particularly those involved in pathogenic metabolism.[10] The azetidine ring can enhance binding affinity and specificity to the target enzyme.[10]

-

Antimicrobial Agents: Both azetidine and triazole scaffolds have been incorporated into potent antibacterial and antifungal agents.[3][11] The combination of these two may lead to the development of novel antimicrobial compounds with improved efficacy and a reduced likelihood of resistance.

-

Central Nervous System (CNS) Modulators: Azetidine derivatives have shown utility in the development of CNS modulators.[1] The polar nature of the triazole ring could be exploited to fine-tune the physicochemical properties of CNS-targeted compounds.

-

Anticancer Agents: A significant number of anticancer agents incorporate heterocyclic scaffolds. The structural rigidity and hydrogen bonding capabilities of 3-(Azetidin-3-yl)-1H-1,2,4-triazole make it an attractive starting point for the design of novel oncology drugs.[1][3]

-

Fragment-Based Drug Discovery (FBDD): This compound can serve as a valuable fragment in FBDD campaigns. Its relatively small size and defined three-dimensional shape make it an ideal building block for constructing more complex and potent drug candidates.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring the safe handling and storage of all laboratory chemicals is paramount. The following recommendations are based on the hazard classifications provided for this compound and general best practices for handling fine chemicals.[5][7]

Hazard Classification: [5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | - | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Handling:

Caption: Recommended PPE and handling procedures for 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Recommended storage temperature is 2-8 °C.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Analytical Characterization

To ensure the identity and purity of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride, a suite of analytical techniques should be employed.

Standard Analytical Workflow:

Caption: A typical analytical workflow for the characterization of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum should show characteristic signals for the azetidine and triazole ring protons. The carbon NMR will confirm the number and types of carbon atoms present.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The expected m/z value for the free base [M+H]⁺ would be approximately 125.08.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) can be used.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the presence of key functional groups, such as N-H and C-N bonds.

Conclusion

3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is a promising chemical entity that marries the beneficial properties of the azetidine and 1,2,4-triazole scaffolds. While specific biological data for this compound is not yet widely published, its structural features strongly suggest its potential as a valuable building block in the development of novel therapeutics across a range of disease areas. This guide provides a foundational understanding of its properties, a rational synthetic approach, and key considerations for its safe handling and characterization, empowering researchers to explore the full potential of this intriguing molecule.

References

-

NextSDS. (n.d.). 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride. Retrieved from [Link]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.

-

NextSDS. (n.d.). 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride; 95%. Retrieved from [Link]

-

Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

-

TSI Journals. (2016). Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(azetidin-3-yl)-1h-1,2,4-triazole dihydrochloride. Retrieved from [Link]

-

ChemTreat. (2014). SAFETY DATA SHEET. Retrieved from [Link]

-

PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

ACS Publications. (2026). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. Retrieved from [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Lucas Milhaupt. (2019). Sn/Sb 95/5 Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. PubChemLite - 3-(azetidin-3-yl)-1h-1,2,4-triazole dihydrochloride (C5H8N4) [pubchemlite.lcsb.uni.lu]

- 7. 4-(AZETIDIN-3-YL)-4H-1,2,4-TRIAZOLE DIHYDROCHLORIDE | 2375262-06-7 [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. evitachem.com [evitachem.com]

- 11. lifechemicals.com [lifechemicals.com]

In Vitro Evaluation of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride: A Technical Guide for Preclinical Research

Abstract

This technical guide provides a comprehensive framework for the in-vitro evaluation of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride, a novel heterocyclic compound with potential therapeutic applications. The guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to characterizing the compound's biological activity. By integrating established methodologies with scientific rationale, this document outlines a series of assays to explore its potential as an antimicrobial and anticancer agent. Detailed protocols, data interpretation guidelines, and visual workflows are presented to facilitate a thorough preclinical assessment.

Introduction: Unveiling the Therapeutic Potential

The convergence of a 1,2,4-triazole ring and an azetidine moiety in the structure of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride presents a compelling case for its investigation as a bioactive molecule. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting activities that span antifungal, antiviral, anticonvulsant, and anticancer applications[1][2][3]. Their therapeutic effects are often attributed to their ability to coordinate with metal ions in enzyme active sites or to participate in hydrogen bonding and other non-covalent interactions with biological targets[1].

The azetidine ring, a strained four-membered heterocycle, is increasingly recognized as a valuable component in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as improved metabolic stability, solubility, and receptor binding affinity[4]. The incorporation of an azetidine group can lead to novel pharmacological profiles and has been successfully employed in several FDA-approved drugs[4].

Given the established biological significance of both the 1,2,4-triazole and azetidine motifs, this guide outlines a systematic in vitro evaluation cascade to elucidate the therapeutic potential of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride. The proposed studies are designed to assess its antimicrobial and cytotoxic properties, providing a foundational dataset for further preclinical development.

Physicochemical Characterization

A thorough understanding of the compound's physicochemical properties is a prerequisite for any biological evaluation.

Table 1: Physicochemical Properties of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride

| Property | Value | Source |

| CAS Number | 2219378-95-5 | [5] |

| EC Number | 861-240-7 | [5] |

| Molecular Formula | C5H10Cl2N4 | Calculated |

| Molecular Weight | 201.07 g/mol | Calculated |

| Solubility | Predicted to be soluble in polar solvents like water and methanol.[6] | Experimental verification required. |

| Stability | Expected to be stable under standard laboratory conditions.[6] | Degradation studies under varied pH and temperature are recommended. |

In Vitro Antimicrobial Activity Assessment

The 1,2,4-triazole nucleus is a hallmark of many successful antimicrobial agents[1][7][8]. Therefore, a primary focus of the in vitro evaluation should be the assessment of the compound's antibacterial and antifungal activity.

Rationale for Antimicrobial Screening

-

Antibacterial Potential: The fusion of triazole with other heterocyclic systems has yielded potent antibacterial agents that can overcome drug resistance mechanisms[7]. The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase[1].

-

Antifungal Potential: Triazole-based drugs are mainstays in antifungal therapy, primarily acting through the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis[1].

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

3.3.1. Primary Screening: Agar Disk-Diffusion Assay

This qualitative assay provides a preliminary assessment of antimicrobial activity.

Procedure:

-

Prepare Mueller-Hinton agar (MHA) plates for bacteria and Sabouraud Dextrose Agar (SDA) plates for fungi.

-

Spread a standardized inoculum (0.5 McFarland) of the test microorganisms over the agar surface.

-

Impregnate sterile paper discs with a known concentration of the test compound.

-

Place the discs on the inoculated agar surface. Include positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control (solvent) discs.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each disc. A clear zone indicates antimicrobial activity.

3.3.2. Secondary Screening: Broth Microdilution for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC).

Procedure:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity Assessment

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity, targeting various mechanisms within cancer cells[2][9][10]. The azetidine scaffold can also contribute to potent anticancer effects[4].

Rationale for Anticancer Screening

-

Cytotoxicity: Triazole-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

-

Enzyme Inhibition: Certain triazoles can inhibit kinases or other enzymes crucial for cancer cell survival and proliferation[9].

Experimental Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening.

Detailed Experimental Protocol: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Procedure:

-

Seed cancer cells (e.g., murine melanoma B16F10[10]) and a non-cancerous control cell line in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Table 2: Hypothetical Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

| 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride | B16F10 | To be determined |

| Doxorubicin (Control) | B16F10 | Reference value |

Data Analysis and Interpretation

For antimicrobial assays, the diameter of the inhibition zone provides a qualitative measure of activity, while the MIC value offers a quantitative assessment of potency. For anticancer assays, the IC50 value is a critical parameter for quantifying the cytotoxic potential of the compound. A lower IC50 value indicates higher potency. It is crucial to compare the activity against cancerous and non-cancerous cell lines to assess selectivity.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro evaluation of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride. The proposed antimicrobial and anticancer screenings will generate essential preliminary data on its biological activity. Positive results from these assays would warrant further investigation into the compound's mechanism of action, including specific enzyme inhibition assays (e.g., against CYP51 or DNA gyrase) and studies on the induction of apoptosis in cancer cells. This systematic approach will enable a comprehensive understanding of the compound's therapeutic potential and guide its journey through the drug discovery pipeline.

References

-

Kumar, K., & Goyal, R. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105073. [Link]

-

Plebańska, A., & Szymańska, E. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1469. [Link]

-

El-Sayed, N. F., & Al-Omair, M. A. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(19), 6296. [Link]

-

Akhtar, T., Hameed, S., & Al-Masoudi, N. A. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2673. [Link]

-

NextSDS. (n.d.). 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride. Retrieved from [Link]

-

Plebańska, A., & Szymańska, E. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC. [Link]

-

Zhang, Y., & Li, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987130. [Link]

-

Singh, R., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-20. [Link]

-

Szymańska, E., & Plebańska, A. (2021). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 26(11), 3326. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 514-519. [Link]

-

Zhang, Y., & Li, Z. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

-

Szymańska, E., & Plebańska, A. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3816. [Link]

-

Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 1-15. [Link]

-

Sharma, D., & Kumar, R. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 1-20. [Link]

-

Al-Masoudi, I. A., et al. (2006). 1,2,4-Triazoles: Synthetic Approaches and Pharmacological Importance. Chemistry of Heterocyclic Compounds, 42(11), 1377-1403. [Link]

-

NextSDS. (n.d.). 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride; 95%. Retrieved from [Link]

-

Kumar, A., et al. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY, 2(11), 543-548. [Link]

-

Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(2), 57-62. [Link]

-

Wicht, K. J., et al. (2020). Structural diversification of azetidines with in vitro antimalarial activity. PNAS, 117(36), 22076-22082. [Link]

-

Thomas, B., George, D., & Harindran, J. (2014). Novel 1, 2, 4 -Triazole Incorporated Azetidin-2-One Analogues as Anti-Tubercular Agents. Research & Reviews: Journal of Chemistry, 3(3), 1-8. [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nextsds.com [nextsds.com]

- 6. evitachem.com [evitachem.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

An In-Depth Technical Guide to the Structure Elucidation of 3-(Azetidin-3-yl)-1H-1,2,4-triazole Dihydrochloride

Introduction & Strategic Overview

The process of structure elucidation is a cornerstone of chemical and pharmaceutical sciences, transforming an unknown substance from a mere molecular formula into a precisely defined three-dimensional entity.[1] This guide provides a comprehensive, field-proven methodology for the complete structural characterization of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride (CAS Number: 2219378-95-5), a heterocyclic compound of interest in drug discovery and development.[2][3]

The Challenge: Verifying a Complex Heterocyclic Salt

The analyte presents several structural questions that must be answered unambiguously:

-

Constitution: What is the precise connectivity of the atoms? Is the azetidine ring truly linked to the 1,2,4-triazole ring, and at which positions?

-

Stoichiometry: As a dihydrochloride salt, where are the two protons located, and which of the four nitrogen atoms are protonated?

-

Purity: Is the sample free from isomeric impurities (e.g., 1-(Azetidin-3-yl)-1H-1,2,3-triazole) that may have similar physical properties?[2]

The Analyte: A Structural Breakdown

The target molecule is composed of two key heterocyclic systems:

-

Azetidine: A saturated four-membered ring containing one nitrogen atom. This ring is conformationally constrained.[4]

-

1,2,4-Triazole: An aromatic five-membered ring with three nitrogen atoms.[5]

The linkage between these two rings and the nature of the dihydrochloride salt form are the central questions of this elucidation.

The Elucidation Strategy: A Multi-Technique, Orthogonal Approach

Our strategy follows a logical cascade, starting with foundational data to establish the molecular formula and ending with high-resolution techniques to map the detailed atomic connectivity. This workflow ensures that each step confirms and builds upon the last.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Confirming Molecular Formula and Key Functionalities

The initial step is to confirm the elemental composition and identify the principal functional groups present. This provides the fundamental building blocks for the more detailed structural assembly.

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula

HRMS provides a highly accurate mass measurement, often to within 5 parts per million (ppm), allowing for the confident determination of the elemental formula.[6][7]

-

Expertise & Experience: For a pre-charged salt like this, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. We expect to observe the protonated free base, [M+H]⁺, where M is the neutral 3-(Azetidin-3-yl)-1H-1,2,4-triazole molecule. The instrument's ability to measure mass to four or more decimal places is critical for distinguishing between different formulas that may have the same nominal mass.[8]

-

Protocol: ESI-HRMS Analysis

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or water.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibrate the instrument using a known standard immediately before or during the analysis to ensure high mass accuracy.

-

-

Data Interpretation: The molecular formula of the neutral free base is C₅H₈N₄. The expected ion is the protonated species, [C₅H₉N₄]⁺. Using precise isotopic masses (C=12.000000, H=1.007825, N=14.003074), the exact mass of this ion is calculated. The measured mass from the HRMS instrument is then compared to this theoretical value.

Table 1: Expected HRMS Data

| Ion Formula | Nominal Mass | Calculated Exact Mass (m/z) |

|---|

| [C₅H₉N₄]⁺ | 125 | 125.08272 |

A measured mass within 5 ppm of 125.08272 provides unequivocal evidence for the molecular formula C₅H₈N₄ for the free base.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid method for identifying functional groups.[10]

-

Expertise & Experience: As a dihydrochloride salt of a molecule containing both secondary and aromatic-like amines, the N-H stretching region is key. We expect to see broad and strong absorptions characteristic of ammonium salts (R₂NH₂⁺). The absence of a sharp azide peak (~2100 cm⁻¹) and a terminal alkyne peak (~2150 cm⁻¹) can help rule out common starting materials in triazole synthesis.[11]

-

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the spectrum, typically by co-adding 16 or 32 scans, over the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3400-2500 (broad) | N-H Stretch | Ammonium (R₂NH₂⁺) and Triazole N-H | Confirms the presence of protonated amines, characteristic of the salt form.[12][13] |

| ~3100 | C-H Stretch | Aromatic-like (Triazole C-H) | Indicates the triazole ring C-H bond. |

| 2950-2800 | C-H Stretch | Aliphatic (Azetidine CH₂) | Confirms the saturated azetidine ring. |

| ~1630 | C=N Stretch | Triazole Ring | Characteristic of the triazole ring system.[14] |

| 1600-1550 | N-H Bend | Ammonium (R₂NH₂⁺) | Supports the presence of a secondary amine salt.[13] |

| 1500-1000 | Fingerprint Region | C-N Stretch, Ring Vibrations | Complex region, but provides a unique fingerprint for the molecule.[10] |

Detailed Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[15][16] By analyzing the chemical environment of ¹H and ¹³C nuclei and their correlations, we can piece together the complete atomic connectivity.

The NMR Strategy: From 1D Scans to 2D Correlations

Our NMR strategy is hierarchical. We begin with simple 1D experiments to catalog the unique proton and carbon signals. We then use 2D correlation experiments to establish which atoms are bonded to each other, both directly (one bond) and through multiple bonds. This approach systematically builds the molecular structure.

Caption: Logical flow of NMR experiments for structure assembly.

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

-

Expertise & Experience: The dihydrochloride salt form will significantly impact the spectrum. All nitrogen atoms are likely protonated, causing adjacent protons to shift downfield. The use of a deuterated solvent like D₂O is practical for dissolving the polar salt and will cause exchange of the acidic N-H protons, simplifying the spectrum by removing their signals and associated couplings. The azetidine ring protons are expected to show complex splitting patterns due to their constrained nature.

-

Protocol: ¹H NMR Acquisition

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of Deuterium Oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Reference the spectrum to the residual HDO signal (δ ≈ 4.79 ppm).

-

¹³C NMR & DEPT-135: Carbon Skeleton Blueprint

The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (Cq) are absent in DEPT-135 spectra.

-

Expertise & Experience: We expect a total of 4 unique carbon signals, as symmetry in the azetidine ring makes the two CH₂ groups chemically equivalent. The triazole carbons will appear in the aromatic region, while the azetidine carbons will be in the aliphatic region.

-

Protocol: ¹³C and DEPT-135 Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum using standard pulse program parameters.

-

2D NMR - Connecting the Pieces: HSQC & HMBC

2D correlation spectra are essential for assembling the structure.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond ¹JCH couplings).

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). This is the key experiment for connecting the azetidine and triazole fragments.

-

Expertise & Experience: The critical correlation to observe in the HMBC spectrum is between the azetidine methine proton (H3') and the triazole carbon C3. This ³JCH coupling provides definitive proof of the connectivity between the two rings at these specific positions.

-

Protocol: 2D NMR Acquisition

-

Use the same sample.

-

Acquire a standard gradient-selected HSQC spectrum.

-

Acquire a standard gradient-selected HMBC spectrum, typically optimized for a long-range coupling of 8 Hz.

-

Data Synthesis: Assembling the Structure from NMR Evidence

The combined NMR data allows for the complete assignment of all proton and carbon signals and confirms the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Data (in D₂O)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | DEPT-135 | Key HMBC Correlations (from H at position) |

|---|---|---|---|---|---|

| Triazole Ring | |||||

| C3 | ~150 | - | - | Cq | H5, H3' |

| C5 | ~145 | ~8.5 | s | CH | C3 |

| Azetidine Ring | |||||

| C2'/C4' | ~48 | ~4.2 | t | CH₂ | C3', C2'/C4' |

| C3' | ~35 | ~4.5 | p | CH | C2'/C4', C3 |

(Note: Chemical shifts (δ) are approximate and can vary based on concentration and pH. Multiplicity: s=singlet, t=triplet, p=pentet.)

Definitive Confirmation: Single-Crystal X-Ray Diffraction (The Gold Standard)

While the combination of HRMS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[17][18] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and the location of counter-ions and solvent molecules.[17]

-

Expertise & Experience: Growing diffraction-quality single crystals of small, polar, and flexible hydrochloride salts can be challenging.[19] Success often relies on screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or cooling. The resulting structure will definitively show the protonation sites on the nitrogen atoms.

-

Protocol: General Workflow for Crystal Growth and Analysis

-

Crystal Growth: Dissolve the compound in a minimal amount of a polar solvent (e.g., methanol, ethanol, or water). Slowly introduce a less polar anti-solvent (e.g., isopropanol, acetonitrile, or diethyl ether) until the solution becomes faintly turbid. Allow the sealed vial to stand undisturbed for several days or weeks.[20]

-

Crystal Mounting: Carefully select a well-formed, clear crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[18]

-

Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other computational algorithms to generate an electron density map, from which the atomic positions are determined and refined.

-

Conclusion: A Self-Validating Analytical Cascade

The structure elucidation of 3-(Azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride is achieved through a logical and systematic application of orthogonal analytical techniques. HRMS establishes the elemental formula, and FT-IR confirms the presence of key functional groups and the salt form. A comprehensive suite of 1D and 2D NMR experiments maps the complete atomic connectivity in solution, providing powerful and definitive evidence for the proposed structure. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, offering an unambiguous view of the molecule's three-dimensional architecture in the solid state. This multi-faceted approach ensures the highest level of scientific rigor and provides a self-validating dataset that leaves no doubt as to the structure of the analyte.

References

- What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. Google Cloud.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- 3-(azetidin-3-yl)-1H-1,2,4-triazole dihydrochloride - NextSDS. NextSDS.

- Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3. Benchchem.

- methyl1-(azetidin-3-yl)

- IR: amines. UCLA Chemistry.

- Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.

- Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts.

- Identification and structure elucidation by NMR spectroscopy.

- Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence.

- Interpreting Infrared Spectra. Specac Ltd.

- How can I prove the formation of a triazole ring in Click chemistry?.

- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. (2014-03-15).

- The infrared spectra of secondary amines and their salts.

- Single-Crystal X-Ray Crystallography. MtoZ Biolabs.

- X-ray crystallography - Wikipedia. Wikipedia.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- How to grow crystals for X-ray crystallography. IUCr Journals. (2024-07-30).

- Getting crystals your crystallographer will treasure: a beginner's guide.

- 1,2,4-Triazole - Wikipedia. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nextsds.com [nextsds.com]

- 3. evitachem.com [evitachem.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 16. researchgate.net [researchgate.net]

- 17. Single-Crystal X-Ray Crystallography | MtoZ Biolabs [mtoz-biolabs.com]

- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.iucr.org [journals.iucr.org]

Spectroscopic Analysis of Azetidinyl Triazole Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques essential for the structural elucidation and characterization of azetidinyl triazole derivatives, a burgeoning class of heterocyclic compounds with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, a profound understanding of how to leverage modern spectroscopic methods is paramount for accelerating the discovery and optimization of novel therapeutic agents. This document moves beyond a simple recitation of methods, offering insights into the causality behind experimental choices and emphasizing a self-validating approach to data interpretation.

The Ascendancy of the Azetidinyl Triazole Scaffold in Medicinal Chemistry

The fusion of the strained four-membered azetidine ring with the aromatic five-membered triazole ring system creates a unique chemical scaffold with a compelling three-dimensional architecture. This structural motif has garnered considerable attention in drug discovery due to its ability to confer favorable physicochemical properties, such as improved metabolic stability, enhanced solubility, and the capacity to serve as a versatile pharmacophore for interacting with a wide array of biological targets. The inherent stability of the triazole ring, often synthesized via the robust Huisgen 1,3-dipolar cycloaddition (a cornerstone of "click chemistry"), combined with the conformational constraints imposed by the azetidine moiety, makes these derivatives particularly attractive for the design of potent and selective inhibitors.

Core Spectroscopic Methodologies for Structural Characterization

A multi-faceted spectroscopic approach is indispensable for the unambiguous structural determination of newly synthesized azetidinyl triazole derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each method provides a unique piece of the structural puzzle, and their synergistic application is crucial for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules, providing rich information about the carbon-hydrogen framework. For azetidinyl triazole derivatives, both ¹H and ¹³C NMR are fundamental.

-